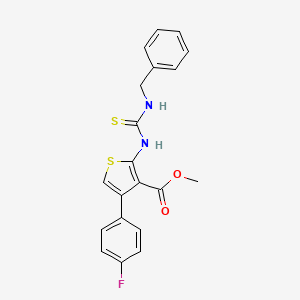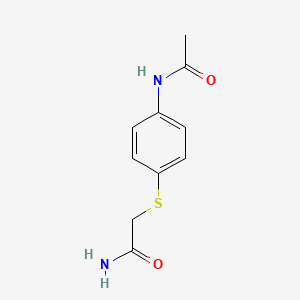![molecular formula C16H18N4O5 B7636278 [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636278.png)
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting materials: tert-Butylcarbamoylamino-phthalazine and ethyl oxalyl chloride.
- Reaction: Esterification to form the oxoethyl ester.
- Conditions: Anhydrous conditions, presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed in industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazine core, followed by the introduction of the tert-butylcarbamoylamino group and the oxoethyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
-
Step 1: Synthesis of Phthalazine Core
- Starting materials: Phthalic anhydride and hydrazine hydrate.
- Reaction: Condensation reaction to form phthalazine.
- Conditions: Reflux in ethanol or acetic acid.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide.
- Conditions: Aqueous or organic solvents, controlled temperature.
- Products: Oxidized derivatives with potential changes in biological activity.
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents, low temperature.
- Products: Reduced derivatives with altered chemical properties.
-
Substitution
- Reagents: Halogenating agents, nucleophiles.
- Conditions: Solvent choice depends on the nucleophile, temperature control.
- Products: Substituted phthalazine derivatives with diverse functional groups.
Common Reagents and Conditions
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, dichloromethane, acetonitrile.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Scientific Research Applications
Chemistry
In chemistry, [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Phthalazine derivatives have shown promise in inhibiting certain enzymes and receptors, making them candidates for drug development. Studies have focused on their anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials that require specific performance characteristics.
Mechanism of Action
The mechanism of action of [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-pyridazine-1-carboxylate
- [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-quinazoline-1-carboxylate
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of the phthalazine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-16(2,3)18-15(24)17-11(21)8-25-14(23)12-9-6-4-5-7-10(9)13(22)20-19-12/h4-7H,8H2,1-3H3,(H,20,22)(H2,17,18,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHSCLJNKCESKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)COC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636195.png)
![[2-[(4-fluorophenyl)methyl-methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636200.png)
![[2-[3-(3,5-dimethylpyrazol-1-yl)propylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636221.png)
![N-[3-(dimethylamino)-2-methylphenyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B7636232.png)

![4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7636248.png)

![N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7636254.png)
![N-(4-fluorophenyl)-2-[4-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B7636261.png)
![N-[1-(2-cyanoethyl)-4-(4-fluorophenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7636270.png)


![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)

